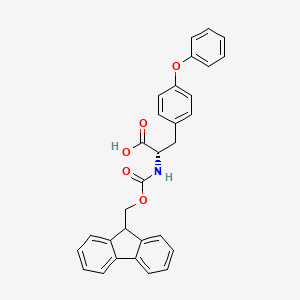

Fmoc-4-(phenoxy)-L-phenylalanine

Overview

Description

“Fmoc-4-(phenoxy)-L-phenylalanine” is a type of Fmoc-modified amino acid . The Fmoc group, or fluorenylmethoxycarbonyl group, is a protective group used in the synthesis of peptides . The Fmoc group is removed during the peptide synthesis process .

Synthesis Analysis

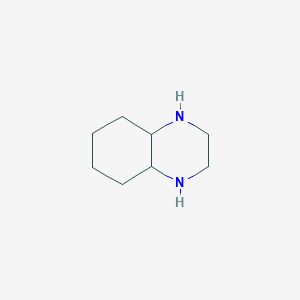

The synthesis of Fmoc-modified amino acids and peptides is a complex process that involves the use of the Fmoc group as a temporary protecting group . The Fmoc group is cleaved by secondary amines such as piperidine .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C26H23NO5 . The InChI key for this compound is DGFDLAYDYAXDTJ-UUOWRZLLSA-N .Chemical Reactions Analysis

The primary chemical reaction involving “this compound” is the removal of the Fmoc group during peptide synthesis . This process is facilitated by the use of a weak base such as triethylamine .Physical And Chemical Properties Analysis

“this compound” is a white powder with a melting point of 63-82 °C . Its molecular weight is 429.47 .Scientific Research Applications

Synthesis and Solid-Phase Peptide Synthesis Applications

Fmoc-4-(phenoxy)-L-phenylalanine derivatives have been synthesized for use in solid-phase peptide synthesis, as demonstrated by the creation of D,L-fmoc protected 4-phosphonomethylphenylalanine derivatives (Baczko et al., 1996).

This compound has potential use in signal transduction studies, specifically as a phosphotyrosyl mimetic. This was illustrated in the synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine (Yao et al., 1999).

Self-Assembly and Hydrogelation

Fmoc-protected aromatic amino acids, including Fmoc-phenylalanine, are known for efficient self-assembly and promoting hydrogelation in aqueous solvents. This is influenced by the electronic and steric properties of the benzyl side-chain, as shown in a study on the self-assembly and hydrogelation of monohalogenated Fmoc-Phe side-chain derivatives (Ryan et al., 2010).

The synthesis of l-Nα-Fmoc-4-[di-(tert-butyl)phosphonomethyl]phenylalanine from l-tyrosine highlights its application in studying protein-tyrosine kinase-dependent signal transduction (Yao et al., 1999).

Biomedical and Nanotechnological Applications

Fmoc-protected phenylalanine derivatives, such as Fmoc-pentafluoro-l-phenylalanine-OH, have been utilized for antibacterial and anti-inflammatory purposes in biomedical materials development (Schnaider et al., 2019).

In the realm of peptide and amino-acid-based nanotechnology, these compounds have shown promise in the development of enhanced composite materials for biomedical applications, demonstrating antibacterial capabilities and substantial effects on bacterial morphology without cytotoxicity toward mammalian cell lines (Schnaider et al., 2019).

Novel Peptide Synthesis and Structural Studies

The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, used in native chemical ligation at phenylalanine, shows its application in peptide synthesis and structural studies (Crich & Banerjee, 2007).

Research on the synthesis, experimental, and in silico studies of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, coupled with CSD data, provides a comprehensive understanding of noncovalent interactions and supramolecular synthon patterns in the crystal structures of Fmoc-amino acids (Bojarska et al., 2020).

The self-assembly and hydrogelation promoted by F5-phenylalanine, a derivative of Fmoc-protected pentafluorophenylalanine, offer insights into hydrogelation phenomena and design of small molecule hydrogelators (Ryan et al., 2010).

Mechanism of Action

Target of Action

Fmoc-4-(phenoxy)-L-phenylalanine, also known as Fmoc-Tyr(Ph)-OH, is a modified amino acid that is primarily used as a building block in the fabrication of functional materials . The primary targets of this compound are the proteins or peptides that it is incorporated into during synthesis .

Mode of Action

The mode of action of Fmoc-Tyr(Ph)-OH is based on its ability to form hydrogen bonds with other molecules . This interaction plays a pivotal role in the formation of stable complexes with other compounds . The fluorenyl ring and the methoxycarbonyl group in the Fmoc moiety contribute to the hydrophobic interactions and steric optimization, respectively . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides .

Biochemical Pathways

Fmoc-Tyr(Ph)-OH is involved in the self-assembly of functional molecules, which is a key process in the fabrication of bio-inspired materials . The self-assembly of Fmoc-modified amino acids and short peptides is a kinetically rapid and thermodynamically rigid process . The biochemical pathways affected by this compound are those related to the synthesis and assembly of peptides and proteins .

Pharmacokinetics

It is known that the compound is soluble in common organic solvents , which suggests that it may have good bioavailability when used in the synthesis of bioactive compounds.

Result of Action

The result of the action of Fmoc-Tyr(Ph)-OH is the formation of an entangled network of fibres, which are typically a few tens of nanometres in diameter and can be microns in length . These fibres are the result of the self-assembly of the Fmoc-modified amino acids and short peptides . The packing within these self-assembled fibres is driven by hydrogen bonding and significant packing of the aromatic protecting groups .

Action Environment

The action of Fmoc-Tyr(Ph)-OH is influenced by environmental factors such as pH and temperature . For instance, the type of gel formed by Fmoc-Tyr(Ph)-OH depends on the final pH of the system . Additionally, the compound is stored at temperatures between -15°C and -25°C , suggesting that its stability and efficacy may be affected by temperature.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREGUKFAPOBHGQ-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583810 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180414-93-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

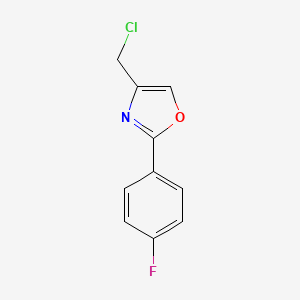

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

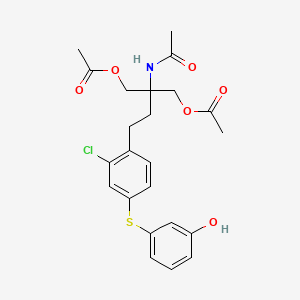

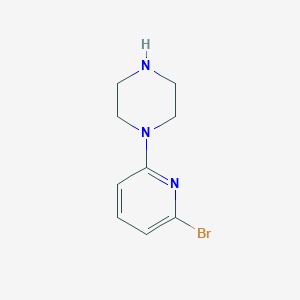

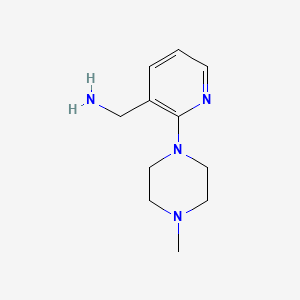

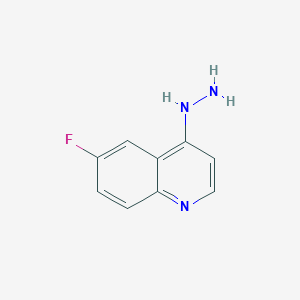

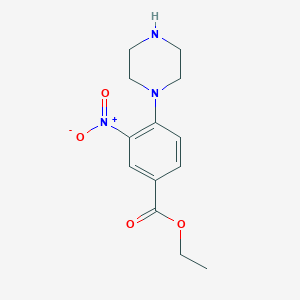

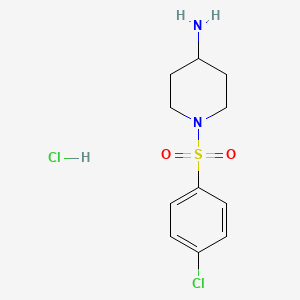

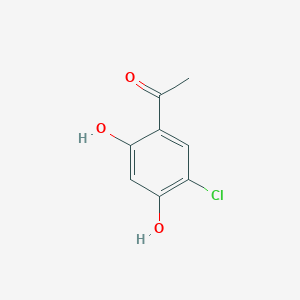

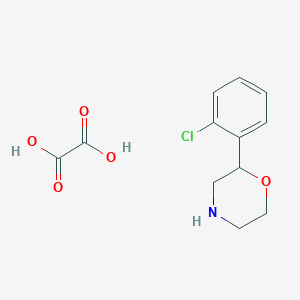

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.